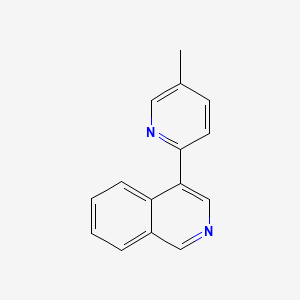

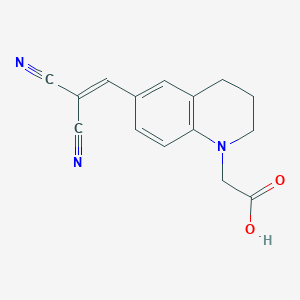

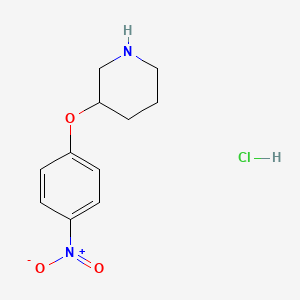

![molecular formula C7H5Cl2N3 B1454215 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine CAS No. 754211-02-4](/img/structure/B1454215.png)

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

Overview

Description

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is a chemical compound with the CAS Number: 754211-02-4 . It has a molecular weight of 202.04 . This compound is usually stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in several studies . For instance, one study reported the multicomponent regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-pyrazolo[1,5-a]pyrimidines . Another study reported the design, synthesis, and development of pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is represented by the InChI Code: 1S/C7H5Cl2N3/c1-4-2-7-10-5(8)3-6(9)12(7)11-4/h2-3H,1H3 . A study on pyrazolo[1,5-a]pyrimidines-based fluorophores revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Physical And Chemical Properties Analysis

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine is a powder that is stored at room temperature . It has a melting point of 92-95°C . The compound has a molecular weight of 202.04 .Scientific Research Applications

Medical Research COPD and Asthma Treatment

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine has been identified as a potential core structure for inhibitors in the treatment of Chronic Obstructive Pulmonary Disease (COPD) or Asthma. Bicyclic rings with five-six-membered structures, such as this compound, are considered more potent than six-six-membered ones .

Optical Applications Fluorophores

This compound is part of a family of pyrazolo[1,5-a]pyrimidines identified for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties. They show promise as strategic compounds for use as fluorophores .

Antibacterial Activity

Some derivatives of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine have shown antibacterial activity against Gram-positive bacteria, indicating potential for development into antibacterial agents .

Cancer Research Inhibitory Effects

Novel compounds derived from pyrazolo[1,5-a]pyrimidines have demonstrated good inhibitory effects in cancer research, with IC50 values comparable to known cancer drugs like sorafenib .

Chemical Synthesis Methodology Development

Researchers have developed methods to produce derivatives of 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine via cyclocondensation reactions, contributing to advancements in chemical synthesis techniques .

Protein Interaction Adenine Mimetic

Tetrahydropyrazolo[1,5-a]pyrimidines, related to 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine, are being explored as adenine mimetics for binding to ATP-binding sites of proteins, which is of interest in the field of biochemistry .

Safety and Hazards

The safety information for 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

It is known that the compound belongs to the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .

Biochemical Pathways

Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to have tunable photophysical properties, suggesting they may interact with light-sensitive biochemical pathways .

Result of Action

Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to have tunable photophysical properties, suggesting they may have effects on light-sensitive molecular and cellular processes .

Action Environment

Compounds in the pyrazolo[1,5-a]pyrimidines family have been found to have tunable photophysical properties, suggesting that light conditions may influence their action .

properties

IUPAC Name |

5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-4-2-7-10-5(8)3-6(9)12(7)11-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBFQCRXNZJBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678375 | |

| Record name | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

754211-02-4 | |

| Record name | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

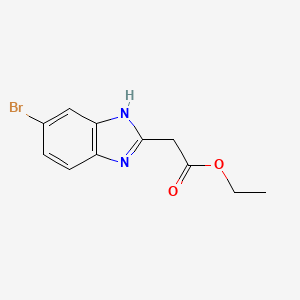

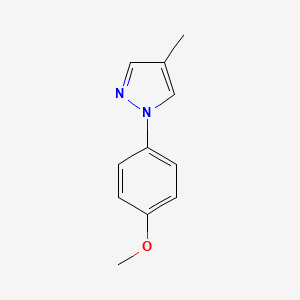

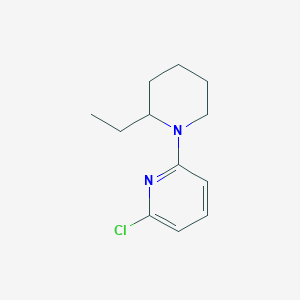

![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)

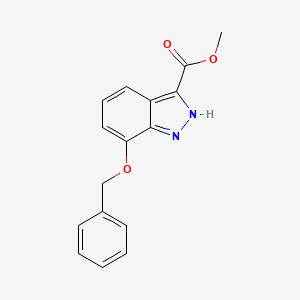

![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)